![molecular formula C15H19N3O B15113655 2-[3a-(hydroxymethyl)-octahydro-1H-isoindol-2-yl]pyridine-3-carbonitrile](/img/structure/B15113655.png)
2-[3a-(hydroxymethyl)-octahydro-1H-isoindol-2-yl]pyridine-3-carbonitrile
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Overview
Description
2-[3a-(hydroxymethyl)-octahydro-1H-isoindol-2-yl]pyridine-3-carbonitrile is a complex organic compound that features a unique structure combining an isoindoline and a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3a-(hydroxymethyl)-octahydro-1H-isoindol-2-yl]pyridine-3-carbonitrile typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of cyclohexanone with phenylhydrazine hydrochloride in the presence of methanesulfonic acid can yield intermediate compounds that are further processed to obtain the target molecule .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale procedures, focusing on yield improvement, cost reduction, and environmental considerations.
Chemical Reactions Analysis
Types of Reactions
2-[3a-(hydroxymethyl)-octahydro-1H-isoindol-2-yl]pyridine-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The pyridine ring can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
Oxidation: Aldehydes or carboxylic acids.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-[3a-(hydroxymethyl)-octahydro-1H-isoindol-2-yl]pyridine-3-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-[3a-(hydroxymethyl)-octahydro-1H-isoindol-2-yl]pyridine-3-carbonitrile involves its interaction with specific molecular targets. For instance, it may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Indole derivatives: Compounds like indole-3-acetic acid and indole-2-carboxylate share structural similarities and exhibit diverse biological activities.
Pyridine derivatives: Compounds such as nicotinamide and pyridoxine are structurally related and have significant biological roles.
Uniqueness
2-[3a-(hydroxymethyl)-octahydro-1H-isoindol-2-yl]pyridine-3-carbonitrile is unique due to its combined isoindoline and pyridine structure, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C15H19N3O |
---|---|
Molecular Weight |
257.33 g/mol |
IUPAC Name |
2-[7a-(hydroxymethyl)-3,3a,4,5,6,7-hexahydro-1H-isoindol-2-yl]pyridine-3-carbonitrile |
InChI |
InChI=1S/C15H19N3O/c16-8-12-4-3-7-17-14(12)18-9-13-5-1-2-6-15(13,10-18)11-19/h3-4,7,13,19H,1-2,5-6,9-11H2 |
InChI Key |
ZWQGWWGVZNAKBP-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2(CN(CC2C1)C3=C(C=CC=N3)C#N)CO |
Origin of Product |
United States |
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